Phenylmethoxycyclododecane

Descripción

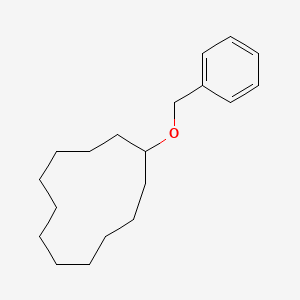

Phenylmethoxycyclododecane (CAS: 121758-10-9) is a cyclic hydrocarbon derivative comprising a 12-membered cyclododecane ring substituted with a phenylmethoxy group (-OCH₂C₆H₅). It is primarily utilized in laboratory settings and chemical manufacturing, particularly in coordination chemistry and catalysis, where its bulky structure may enhance steric effects in metal-ligand interactions .

Propiedades

Número CAS |

121758-10-9 |

|---|---|

Fórmula molecular |

C19H30O |

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

phenylmethoxycyclododecane |

InChI |

InChI=1S/C19H30O/c1-2-4-6-11-15-19(16-12-7-5-3-1)20-17-18-13-9-8-10-14-18/h8-10,13-14,19H,1-7,11-12,15-17H2 |

Clave InChI |

YLDPUVRZKGGXDW-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCC(CCCCC1)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₉H₂₈O

- Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .

- Applications : Acts as a ligand precursor in transition metal catalysis, though its specific catalytic roles remain less documented compared to other phosphine-alkene hybrids .

The following table compares phenylmethoxycyclododecane with structurally or functionally related compounds, emphasizing molecular features, hazards, and applications.

Structural and Functional Analysis :

Cyclic vs. Linear Backbones :

- This compound’s cyclic structure provides rigidity and steric bulk, advantageous for stabilizing metal complexes in catalysis .

- Linear analogs like 2-Phenyltridecane lack this conformational constraint, limiting their utility in precision catalytic systems .

Perfluorinated compounds (e.g., ammonium perfluorooctanoate) exhibit extreme hydrophobicity and environmental persistence, contrasting with this compound’s moderate polarity .

Hazard Profiles: this compound’s oral and dermal toxicity (H302, H315) aligns with trends in aromatic ethers, though it lacks the carcinogenic risks associated with perfluorinated compounds . Pentadecanal’s undefined toxicology highlights a critical data gap compared to this compound’s well-documented safety profile .

Research Findings :

- A 2021 study noted this compound’s role in synthesizing hybrid phosphine-alkene ligands, though its catalytic efficiency trails behind smaller, more flexible ligands like triphenylphosphine .

- Environmental impact assessments rank this compound as lower risk than perfluorinated compounds, which exhibit bioaccumulation and toxicity across ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.